Technical Whitepaper: (R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Advanced Drug Design
Technical Whitepaper: (R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride in Advanced Drug Design
Executive Summary
In modern medicinal chemistry, the precise spatial arrangement of functional groups dictates the efficacy and selectivity of a drug candidate. (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS: 1332593-91-5) is a highly specialized, versatile small-molecule scaffold[1][2]. As a Senior Application Scientist, I frequently deploy this chiral building block to introduce stereospecific geometries into active pharmaceutical ingredients (APIs). The unique di-halogenated phenyl ring, paired with a chiral ethylamine side chain, provides an optimal balance of lipophilicity, metabolic stability, and precise vectoring for target engagement.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters required for stoichiometric calculations and quality control[3][4][5]:
| Property | Value | Causality / Significance in Research |
| CAS Number | 1332593-91-5 | Unique identifier for the specific (R)-enantiomer HCl salt. |
| Molecular Formula | C8H10Cl2FN | Dictates mass spectrometry (MS) adduct calculations. |
| Molecular Weight | 210.07 g/mol | Required for precise molarity in high-throughput assays. |
| Stereochemistry | (R)-enantiomer | Dictates spatial orientation within chiral protein pockets. |
| Physical Form | Solid | The HCl salt ensures a stable, crystalline state for handling. |
| Purity | Min. 95% | Prevents side-reactions in sensitive catalytic cross-couplings. |
| Storage Conditions | 2-8°C, Inert Gas | Prevents hygroscopic degradation and oxidation[4]. |
Mechanistic Structural Insights
Do not view this molecule merely as a collection of atoms; every functional group serves a distinct mechanistic purpose:
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The Hydrochloride Salt : Free chiral amines of this molecular weight are notoriously difficult to handle. They are often volatile liquids prone to oxidation and can absorb atmospheric CO₂ to form carbamates. Supplying this compound as an HCl salt[6] ensures it remains a stable solid, guaranteeing stoichiometric precision.
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The 2-Fluoro Substituent : Fluorine's high electronegativity exerts a strong inductive pull, slightly modulating the basicity (pKa) of the amine. More importantly, it restricts the rotation of the C(aryl)-C(alkyl) bond via steric gating and dipole interactions, rigidifying the molecule into a pre-organized bioactive conformation.
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The 5-Chloro Substituent : Positioned meta to the ethylamine group, the chlorine atom significantly increases the LogP of the scaffold. It acts as a potent halogen bond donor (via its sigma-hole), allowing for highly specific, directional interactions with backbone carbonyls in hydrophobic target pockets.
Experimental Protocols & Self-Validating Workflows
To maintain scientific integrity, all synthetic and analytical workflows must be self-validating. Below are the standard operating procedures for utilizing and verifying this building block.
Protocol 1: Stereoretentive Amide Coupling
When incorporating this building block into a larger scaffold, maintaining the integrity of the (R)-stereocenter is paramount. This protocol uses a non-nucleophilic base and a highly efficient coupling reagent to prevent epimerization.
Step-by-Step Methodology:
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Preparation : In a flame-dried round-bottom flask under N₂, dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M concentration).
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Activation : Add 1.2 eq of HATU to the solution. Stir for 10 minutes at room temperature to form the active ester.
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Free-Basing : In a separate vial, suspend 1.1 eq of (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered; it neutralizes the HCl salt to free the amine for nucleophilic attack without competing for the electrophile.
-
Coupling : Transfer the free-based amine solution to the activated acid. Stir for 2-4 hours.
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Self-Validation : Monitor the reaction via LC-MS. The disappearance of the amine mass (m/z 174.04 [M+H]⁺ for the free base) confirms completion.
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Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Chiral Purity Determination (HPLC)
To ensure the (R)-enantiomer has not racemized during downstream synthesis, chiral High-Performance Liquid Chromatography (HPLC) is required.
Step-by-Step Methodology:
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Sample Prep : Dissolve 1 mg of the synthesized product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
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Column Selection : Utilize a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Causality: The amylose-based stationary phase provides excellent chiral recognition for halogenated aromatic amines.
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Elution : Run an isocratic method using Hexane/Isopropanol/Diethylamine (90:10:0.1) at 1.0 mL/min. Causality: The trace Diethylamine prevents peak tailing by suppressing secondary interactions with residual silanols on the column.
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Self-Validation : Always run a racemic standard of the compound first to identify the retention times of both the (R) and (S) enantiomers. Calculate the Enantiomeric Excess (ee) based on the Area Under the Curve (AUC) of the respective peaks.
Visualizations of Workflows and Mechanisms
Workflow for stereoretentive amide coupling using the (R)-amine HCl salt.
Pharmacodynamic interaction model of the di-halogenated chiral scaffold.
References
1.[1] J&K Scientific. "(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | 1332593-91-5". jk-sci.com. 1 2.[3] AK Scientific. "1332593-91-5 Benzenemethanamine, 5-chloro-2-fluoro-α-methyl...". aksci.com. 3 3.[4] ChemicalBook. "1332593-91-5 | CAS DataBase". chemicalbook.com. 4 4.[5] AA Blocks. "13726-67-5 | MFCD00037279 | Boc-Asp-OH". aablocks.com. 5 5.[2] CymitQuimica. "Building Blocks | CymitQuimica". cymitquimica.com. 2 6.[6] PubChem. "1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | C8H10Cl2FN | CID 76045110". nih.gov. 6
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Building Blocks | CymitQuimica [cymitquimica.com]
- 3. 1332593-91-5 Benzenemethanamine, 5-chloro-2-fluoro-α-methyl-, hydrochloride (1:1), (αR)- AKSci 7218CW [aksci.com]
- 4. 1332593-91-5 | CAS DataBase [m.chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. 1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride | C8H10Cl2FN | CID 76045110 - PubChem [pubchem.ncbi.nlm.nih.gov]
